molecular formula C14H20O B1224416 2,2,5,7,8-Pentamethylchroman CAS No. 55646-01-0

2,2,5,7,8-Pentamethylchroman

Cat. No. B1224416
CAS RN: 55646-01-0
M. Wt: 204.31 g/mol
InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
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Patent
US05079373

Procedure details

The starting material for this synthesis was 2,2,5,7,8-pentamethylchroman and 77.55 g, 0.38 mol was dissolved in trichloromethane (1 liter) and cooled to 0° C. Chlorosulphonic acid (176.85 g, 1.52 mol) in a further 800 ml of solvent was added and the mixture stirred for 15 minutes at 0° C. and then for a further hour without cooling. The reaction mixture was poured onto ice and the organic layer separated off. This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine. The aqueous washings were combined and extracted with more solvent. The original organic layer and the organic extract were combined, dried over anhydrous magnesium sulphate, stirred with activated charcoal and filtered through kieselguhr. Most of the trichloromethane was removed in vacuuo and then petroleum ether (40°/60° C.) was added and the remainder of the trichloromethane was removed in vacuuo. This crude product was dissolved in more petroleum ether and the solution cooled to 0° C. and filtered to give 45.96 g of Pmc-Cl (yield 39.7%, melting point 77°-82° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
176.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
solvent
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Yield
39.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([CH3:14])[C:6]([CH3:13])=[CH:7][C:8]=2[CH3:12])[O:3]1.[Cl:16][S:17](O)(=[O:19])=[O:18]>ClC(Cl)Cl>[S:17]([Cl:16])([C:7]1[C:6]([CH3:13])=[C:5]([CH3:14])[C:4]2[O:3][C:2]([CH3:15])([CH3:1])[CH2:11][CH2:10][C:9]=2[C:8]=1[CH3:12])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=C(C(=CC(=C2CC1)C)C)C)C
Step Two
Name
Quantity
176.85 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
solvent
Quantity
800 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
ClC(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for a further hour without cooling
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic layer separated off
WASH
Type
WASH
Details
This organic layer was then washed with 5% sodium carbonate solution, with saturated sodium bicarbonate solution and with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with more solvent
EXTRACTION
Type
EXTRACTION
Details
The original organic layer and the organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
STIRRING
Type
STIRRING
Details
stirred with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CUSTOM
Type
CUSTOM
Details
Most of the trichloromethane was removed in vacuuo
ADDITION
Type
ADDITION
Details
petroleum ether (40°/60° C.) was added
CUSTOM
Type
CUSTOM
Details
the remainder of the trichloromethane was removed in vacuuo
DISSOLUTION
Type
DISSOLUTION
Details
This crude product was dissolved in more petroleum ether
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
S(=O)(=O)(C1=C(C)C=2CCC(C)(C)OC2C(C)=C1C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45.96 g
YIELD: PERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.